molecular formula C14H20O4S B2607082 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid CAS No. 114469-25-9

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Cat. No. B2607082
CAS RN: 114469-25-9
M. Wt: 284.37
InChI Key: NVWAUJPSUAZNNS-UHFFFAOYSA-N
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Description

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid is a chemical compound with the molecular formula C14H20O4S and a molecular weight of 284.37 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid consists of 14 carbon atoms, 20 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Enantioselective Synthesis

(Yuasa et al., 1998) demonstrated the use of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid in the enantioselective synthesis of renin inhibitors. This process involves the enantioselective hydrogenation of substrates with sulfone functionality.

Preparation for Renin Inhibitors

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid has been used for the large-scale preparation of chiral building blocks for renin inhibitors (Doswald et al., 1994). The study highlights the enantioselective hydrolysis of racemic esters of this compound.

Multi-Coupling Reagent

The compound also functions as a multi-coupling reagent. Auvray et al. (1985) found that 3-bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, reacts well with various electrophiles, leading to highly functionalized sulfones, showcasing its versatility as a multi-coupling reagent (Auvray et al., 1985).

Antibacterial Activity

In the field of medicinal chemistry, chiral derivatives of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid have been synthesized and evaluated for antibacterial activity. Zhang et al. (2011) discovered that these derivatives exhibit in vitro activities against various bacteria, but not against the fungus Candida albicans (Zhang et al., 2011).

Catalytic Aziridination

The compound has been studied in the context of catalytic aziridination. Zdilla and Abu‐Omar (2006) explored the mechanism of catalytic aziridination using manganese corrole, employing 2-(tert-butylsulfonyl)benzene as part of their investigation (Zdilla & Abu‐Omar, 2006).

Synthesis of Sulfones

Sulfones derived from 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid have been extensively studied. For example, Jagusch et al. (2004) described the palladium-catalyzed enantioselective synthesis of allylic sulfones from racemic allylic sulfinates, highlighting the versatility of these compounds in organic synthesis (Jagusch et al., 2004).

properties

IUPAC Name

2-benzyl-3-tert-butylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4S/c1-14(2,3)19(17,18)10-12(13(15)16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWAUJPSUAZNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Synthesis routes and methods I

Procedure details

280 mg of 2-benzyl-3-tert.-butylthiopropionic acid was dissolved in 5 ml of methanol and, while cooling with ice, 1 g of potassium peroxomonosulfate in 4 ml of water was added and the whole was stirred overnight at room temperature. The solution was diluted with water and extracted with methylene chloride, and the extracts were dried and concentrated by evaporation (260 mg, 82% yield). 1H NMR: 300 MHz spectrum consistent with proposed structure. Anal. calcd. for C14H20O4S: C, 59.13; H, 7.09. Found: C, 59.39; H, 7.08.
Name
2-benzyl-3-tert.-butylthiopropionic acid
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

280 mg of 2-benzyl-3-tert.-butylthio-propionic acid was dissolved in 5 ml of methanol and, while cooling with ice, 1 g of oxone in 4 ml of water was added and the whole was stirred overnight at room temperature. The solution was diluted with water and extracted with methylene chloride, and the extracts were dried and concentrated by evaporation (260 mg, 82% yield) 1H NMR: 300 MHz spectrum consistent with proposed structure. Anal. calcd. for C14H20O4S: C, 59.13; H, 7.09. Found: C, 59.39; H, 7.08.
Name
2-benzyl-3-tert.-butylthio-propionic acid
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

550 mg of 2-benzyl-3-tert.-butylsulphonyl-propionic acid ethyl ester are dissolved in 8 ml of THF and then reacted with 5 ml of water and 0.88 ml of 2N potassium hydroxide solution. The mixture is stirred overnight at room temperature, neutralised with 0.88 ml of 2N hydrochloric acid and concentrated by evaporation. The residue is purified by flash chromatography on 30 g of silica gel 60 (eluant H). Yellow oil; m/e 284; 1H-NMR (DMSO-d6): 1.27 ppm (s, 9H); 2.73-3.1 (m, 4H); 3.2-3.5 (m, 1H); 7.2-7.4 (m, 5H); 12.5 (s, 1H).
Name
2-benzyl-3-tert.-butylsulphonyl-propionic acid ethyl ester
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.60 g (5.12 mmol) of ethyl (RS)-α-[(tert-butylsulfonyl)methyl]hydrocinnamate were treated with 50 ml of aqueous 5 mM calcium chloride solution and the reaction mixture was warmed to 38° C. while stirring. The pH value was adjusted to 7.5 with 1N sodium hydroxide solution. The hydrolysis was started by the addition of 150 mg of Savinase 6.0 T (NOVO, 2880 Bagsvaerd, Denmark). The pH value was held constant at 7.5 using automatic titration by dosing-in 1N sodium hydroxide solution while stirring vigorously at 38° C. After a consumption of 2.39 ml of 1N sodium hydroxide solution (after 21.3 hours), the reaction mixture was washed twice with 50 ml of ethyl acetate. The aqueous phase was acidified to pH 2.2 with 25% hydrochloric acid and extracted twice with 50 ml of ethyl acetate. The organic phase was dried over magnesium sulfate and evaporated at 1200 Pa/40° C., whereby there were obtained 690 mg (2.42 mmol, 47%, 94% of theory) of (S)-α-[(tert-butylsulfonyl)methylhydrocinnamic acid in the form of white crystals, which had an enantomeric excess of >99%. In order to determine the purity by gas chromatography, the compound obtained was silylated and likewise had a purity of >99%.
Name
ethyl (RS)-α-[(tert-butylsulfonyl)methyl]hydrocinnamate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
P Raddatz, A Jonczyk, KO Minck… - Journal of medicinal …, 1992 - ACS Publications
A series of renin inhibitors containing new Pj-P/dipeptide mimetics are presented. The P^ P/mimetics were obtained from (4S, 5S)-3-(tert-butoxycarbonyl)-4-(cyclohexylmethyl)-5-[(ii)-…
Number of citations: 25 pubs.acs.org

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